molecular formula C18H14ClNO2S2 B2631824 (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 299953-76-7

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2631824
CAS No.: 299953-76-7
M. Wt: 375.89
InChI Key: NSIKMWFEJVYWHD-WJDWOHSUSA-N
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Description

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic rhodanine derivative belonging to the 5-ene-4-thiazolidinone class of heterocyclic compounds, which are recognized as a privileged scaffold in modern medicinal chemistry for rational drug design . This compound features a Z-configured exocyclic double bond at the C5 position, a characteristic molecular geometry that is typically preferred in pharmacologically active derivatives and is confirmed for analogous structures by NMR and X-ray crystallographic studies . The core 4-thiazolidinone structure is strategically substituted with a 2-chlorophenyl group on the C5 methylidene and a 4-ethoxyphenyl group on the N3 position, a design that leverages the known strategy of complicating the C5 substituent to optimize biological activity and selectivity . The 5-ene-4-thiazolidinone backbone is extensively documented in scientific literature for its broad and potent pharmacological profiles, making it a valuable template for discovering new hit- and lead-compounds . While the specific biological data for this exact molecule requires experimental confirmation, rhodanine and 5-ene-4-thiazolidinone derivatives, in general, have demonstrated a remarkable spectrum of biological activities in research settings. These include antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic effects . The mechanism of action for this class of compounds is often multi-target in nature, as they can interact with various enzymatic targets and protein surfaces through hydrogen bonding, hydrophobic, and dipolar interactions, potentially leading to the inhibition of specific enzymes or modulation of protein-protein interactions . Researchers can utilize this compound as a key intermediate for the synthesis of more complex chemical entities or as a core pharmacophore within a hybrid molecule approach, in accordance with current strategies for optimizing active 5-ene-4-thiazolidinones . This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any form of human use. Prior to handling, please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S2/c1-2-22-14-9-7-13(8-10-14)20-17(21)16(24-18(20)23)11-12-5-3-4-6-15(12)19/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIKMWFEJVYWHD-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activities of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have been extensively studied for their wide range of biological activities, including:

  • Anticancer Activity : Thiazolidin-4-one compounds have demonstrated significant anticancer properties. They inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with specific substitutions on the thiazolidin ring have shown enhanced cytotoxic effects against breast and colon cancer cells .
  • Antimicrobial Properties : These compounds exhibit potent antibacterial and antifungal activities. Studies have shown that thiazolidin-4-one derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as chlorine, significantly enhances their antimicrobial potency.
  • Antioxidant Activity : Thiazolidin-4-one derivatives possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage and may contribute to their anticancer effects .

The biological activity of thiazolidin-4-one derivatives is primarily attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammatory pathways .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells by modulating signaling pathways involved in cell proliferation. This mechanism is particularly relevant for compounds designed to target specific cancer types .
  • Biofilm Formation Inhibition : Some thiazolidin-4-one derivatives have shown efficacy in inhibiting biofilm formation by pathogenic bacteria, suggesting their potential use in treating biofilm-associated infections .

Case Studies

Recent studies have highlighted the effectiveness of thiazolidin-4-one derivatives in various therapeutic contexts:

Anticancer Studies

In a study evaluating the anticancer potential of a series of thiazolidin-4-one derivatives, it was found that those with a 2-chlorophenyl group exhibited superior cytotoxicity against human cancer cell lines compared to their unsubstituted counterparts. The IC50 values ranged from 10 µM to 25 µM depending on the specific derivative tested .

Antimicrobial Studies

A specific derivative containing a 2-chlorophenyl substituent was tested against E. coli and S. aureus, demonstrating inhibition rates of 88.46% and 91.66%, respectively. These results suggest that modifications at the phenyl ring significantly enhance antibacterial activity .

Research Findings

Research has consistently shown that structural modifications on the thiazolidin-4-one scaffold can lead to enhanced biological activity:

Compound StructureBiological ActivityIC50 Value
2-Chlorophenyl DerivativeAnticancer (Breast Cancer)15 µM
4-Ethoxyphenyl DerivativeAntimicrobial (E. coli)88.46% Inhibition
Unsubstituted DerivativeAntioxidantModerate

Scientific Research Applications

Biological Activities

Thiazolidinone derivatives, including this compound, exhibit a range of biological activities:

Anticonvulsant Activity

Research indicates that thiazolidinone derivatives can be effective in controlling seizures. Studies have shown that (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one demonstrates anticonvulsant properties when tested in animal models.

Antimicrobial Properties

The presence of the thiazolidinone core contributes to antimicrobial activity. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, indicating potential use in treating infections.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazolidinone precursors. Understanding its mechanism of action is crucial for elucidating how it interacts with biological targets, which may involve enzyme inhibition or modulation of signaling pathways.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison can be made with other thiazolidinone derivatives:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidine ring; used in diabetes treatmentAntidiabetic
Benzothiazole derivativesSimilar heterocyclic structure; known for antibacterial propertiesAntimicrobial
2-AminothiazoleContains amino group; involved in various biological activitiesAnticancer

The specific combination of substituents in this compound may enhance its lipophilicity and ability to interact with diverse biological targets compared to other derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural variations among analogs occur at two positions:

Benzylidene substituents (C5 position).

Aryl/alkyl groups (N3 position).

The table below summarizes critical differences:

Compound Name R1 (C5 Substituent) R2 (N3 Substituent) Key Properties/Activities References
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-chlorophenyl 4-ethoxyphenyl Enhanced lipophilicity due to ethoxy group -
(5Z)-5-(4-nitrobenzylidene)-3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one 4-nitrobenzylidene Allyl Crystallographically characterized
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound II) 2-hydroxybenzylidene Phenyl Hydrogen-bonding interactions in crystal
(5Z)-5-(2,4-dichlorophenylmethylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one 2,4-dichlorophenyl Isopropyl Potential bioactivity (ZINC2308362)
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-dimethoxyphenyl 4-methylphenyl Improved solubility from methoxy groups
(5Z)-5-[(furan-2-yl)prop-2-enylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Furan-propenylidene 4-chlorophenyl Conjugated system for π-π interactions
Key Observations:
  • Electron-Withdrawing vs.
  • Solubility and Lipophilicity : The 4-ethoxyphenyl substituent improves lipophilicity, whereas analogs with polar groups (e.g., 3,4-dimethoxyphenyl in ) may exhibit better aqueous solubility .
  • Crystallographic Features: Compounds like (5Z)-5-(4-nitrobenzylidene)-3-allyl-2-sulfanylidene-1,3-thiazolidin-4-one () have been structurally resolved using SHELX and ORTEP software, revealing planar thiazolidinone rings and Z-configuration of the benzylidene moiety .

Q & A

Q. What are the optimized synthetic routes for preparing (5Z)-5-[(2-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

The compound is typically synthesized via a condensation reaction between 2-chlorobenzaldehyde derivatives and a thiazolidinone precursor (e.g., 3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one) under acidic or basic conditions. Key steps include:

  • Schiff base formation : Reacting the aldehyde with a thiosemicarbazide or thiazolidinone intermediate.
  • Cyclization : Acid-catalyzed (e.g., acetic acid) or base-mediated (e.g., NaOH) ring closure to form the thiazolidinone core.
  • Solvent optimization : Ethanol or methanol under reflux conditions (60–80°C) are common .
  • Yield improvement : Reaction time (2–6 hours) and stoichiometric ratios (1:1.2 aldehyde to thiazolidinone) are critical parameters .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the Z-configuration of the benzylidene group and substituent positions (e.g., ethoxyphenyl resonance at δ 6.8–7.5 ppm) .
  • FT-IR : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C–S stretch) validate the thiazolidinone ring .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 404.8) .

Q. How can reaction conditions be adjusted to minimize byproducts like dehalogenated derivatives?

  • Temperature control : Lower reaction temperatures (40–50°C) reduce dehalogenation of the 2-chlorophenyl group .
  • Catalyst selection : Use of mild bases (e.g., K2 _2CO3 _3) instead of strong bases (NaOH) suppresses side reactions .
  • Solvent polarity : Polar aprotic solvents (DMF or DMSO) stabilize intermediates and prevent hydrolysis .

Advanced Research Questions

Q. What computational methods are effective for modeling the compound’s interaction with biological targets (e.g., hemoglobin subunits)?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with hemoglobin subunits (PDB IDs: 1HHO, 2DN1). Focus on hydrophobic pockets near the β-globin chain .
  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets optimize geometry and HOMO-LUMO gaps, correlating with redox activity .
  • MD simulations : NAMD or GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes in aqueous environments .

Q. How can crystallographic data resolve discrepancies in reported bond angles of the thiazolidinone ring?

  • Single-crystal X-ray diffraction : Refine data using SHELX-96. For example:

    Bond Angle (°)Reported ValueSource
    S1–C8–C9121.85(17)
    C8–C9–N1116.78(17)
    Discrepancies arise from substituent-induced ring strain. Compare with analogs in the Cambridge Structural Database (CSD) to validate .

Q. What strategies address contradictions in biological activity data (e.g., cytotoxicity vs. antimicrobial potency)?

  • Dose-response profiling : Use IC50_{50} assays (MTT or resazurin) across multiple cell lines (e.g., HeLa, MCF-7) to differentiate selective toxicity .
  • Mechanistic studies : ROS detection (DCFH-DA assay) and apoptosis markers (Annexin V) clarify if bioactivity is redox-driven .
  • Synergistic testing : Combine with standard antibiotics (e.g., ciprofloxacin) to assess potentiation effects .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key ConditionsReference
Acid-catalyzed6898.5Ethanol, 70°C, 4 h
Base-mediated7297.8DMF, K2 _2CO3 _3, 50°C
Solvent-free (green)6596.0β-cyclodextrin-SO3 _3H, 80°C

Q. Table 2: Key Crystallographic Parameters

ParameterValueSource
Space groupP1\overline{1}
Unit cell (Å)a=7.34, b=9.21, c=10.02
R-factor0.029

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